molecular formula C16H17NO3 B8781353 N-[2-(1-naphthyl)ethyl]succinamic acid

N-[2-(1-naphthyl)ethyl]succinamic acid

Cat. No. B8781353
M. Wt: 271.31 g/mol
InChI Key: CMSGUKVDXXTJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976485

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
Step Two
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976485

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
Step Two
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976485

Procedure details

One half of the exposure zone (5.7 cm. by 5.7 cm.) of NESA glass plate 12 was coated with a 20 micron thick layer of a dark charge exchange layer 13 composed of 2,4,7-trinitro-9-fluorenone and a Butvar binder as described in the formulation given in Example 6. The other half of the NESA glass plate 12 was left uncoated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH2:11]CNC(CCC(O)=O)=O)[C:4]2=[CH:3][CH:2]=1.[N+](C1C=C([N+]([O-])=O)C2C3C(=CC([N+]([O-])=O)=CC=3)C(=O)C=2C=1)([O-])=O>>[CH3:3][CH2:2][CH2:1][CH2:6][CH2:5][CH2:7][CH2:8][CH2:9][CH:10]([CH3:4])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O
Step Two
Name
layer 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC=C2CCNC(=O)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CCCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.